Home > Products > Screening Compounds P119827 > 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile -

2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Catalog Number: EVT-5648919
CAS Number:
Molecular Formula: C16H16N4
Molecular Weight: 264.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methoxy-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

    Compound Description: This compound is part of a homologous series with increasing ring sizes alongside 2-methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. The packing of these compounds is primarily determined by C—H⋯N hydrogen bonds [].

    Relevance: This compound shares a similar core structure with the target compound, 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. Both contain a pyridine ring with a 3-carbonitrile substituent and an aryl group at the 4-position. The difference lies in the ring size of the fused alicyclic ring (tetrahydroquinoline vs. tetrahydro-5H-cyclohepta[b]pyridine) and the substituent at the 2-position (methoxy vs. amino) [].

2-Methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

    Compound Description: This compound, along with its homologues possessing smaller and larger fused alicyclic rings, forms a series with notable variations in molecular form [].

    Relevance: This compound is structurally very similar to the target compound, 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. They share the same fused ring system (tetrahydro-5H-cyclohepta[b]pyridine) and have a 3-carbonitrile substituent and an aryl group at the 4-position. The only structural difference is the substituent at the 2-position (methoxy vs. amino) and the type of aryl group (thiophene vs. pyridine) [].

2-Methoxy-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

    Compound Description: Belonging to the same homologous series as the previous compound, this molecule also exhibits distinct molecular characteristics within the series [].

    Relevance: Similar to the previous two compounds, this compound shares a common core structure with 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. The key differences lie in the size of the alicyclic ring (hexahydrocycloocta[b]pyridine vs. tetrahydro-5H-cyclohepta[b]pyridine), the substituent at the 2-position (methoxy vs. amino) and the type of aryl group (thiophene vs. pyridine) [].

2-Benzylamino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

    Compound Description: This compound is a cyclohepta[b]pyridine-3-carbonitrile derivative where the cycloheptane ring adopts a half-chair conformation. The crystal structure reveals that N—H⋯Nnitrile hydrogen bonds link the molecules, forming inversion dimers [].

    Relevance: This compound shares the same 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile scaffold as the target compound, 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. The primary difference lies in the substituent at the 2-position (benzylamino vs. amino) and a different substitution pattern on the 4-phenyl ring (para-bromophenyl vs. 3-pyridinyl) [].

2-Benzylamino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

    Compound Description: This cyclohepta[b]pyridine-3-carbonitrile derivative exhibits a half-chair conformation in its cycloheptane ring. The crystal packing is characterized by N—H⋯Nnitrile hydrogen bonds forming inversion dimers [].

    Relevance: Structurally similar to the target compound, 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, this compound differs in the substituent at the 2-position (benzylamino vs. amino) and the 4-phenyl ring substitution (para-chlorophenyl vs. 3-pyridinyl) [].

2-(2′,3′,4′,6′-Tetra-O-acetyl-β-d-glucopyranosylthio)-4-pyridin-4-yl-6,7,8,9-tetrahydro-5H-cyclohepta­[b]­pyridine-3-carbo­nitrile

    Compound Description: In this compound, a glucoside moiety is linked to the pyridone through a sulfur atom. The S—C bond lengths and C—S—C bond angle are reported. Molecular packing is influenced by three short H⋯O contacts [].

    Relevance: This compound shares the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile core with the target compound, 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. The significant structural variations include the presence of a 2-(2′,3′,4′,6′-tetra-O-acetyl-β-d-glucopyranosylthio) substituent at the 2-position (compared to amino in the target compound) and a 4-pyridinyl group at the 4-position (instead of 3-pyridinyl) [].

2-Benzylamino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

    Compound Description: This compound features a 2-aminopyridine ring fused with a cycloheptane ring, exhibiting a chair conformation. The crystal structure reveals inversion dimers linked by pairs of N—H⋯Nnitrile hydrogen bonds [].

    Relevance: This compound possesses the same 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile scaffold as the target compound, 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. The structural differences are the substituent at the 2-position (benzylamino vs. amino) and the substitution on the 4-phenyl ring (para-methoxyphenyl vs. 3-pyridinyl) [].

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-one ("6-Aza-1-benzosuberone")

    Compound Description: This compound serves as a starting material in the synthesis of benzomorphan-like analgesics. Its synthesis involves a ring expansion of cyclohexane-1,3-dionemonoethylene ketal with diazoacetic acid ethyl ester [].

    Relevance: This compound represents the core structure of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, present in the target compound, 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. The target compound has additional substituents at the 2- and 4-positions and a 3-carbonitrile group [].

6-(2,2-Dichloroethylidene)-b,7,8,9-tetrahydro-5H-benzocyclohepten-5-one

    Compound Description: This compound is formed as a product, along with a dehydrochlorinated 2-pyrone, during the attempted 1,4-cycloaddition of dichloroketene to N,N-disubstituted 6-aminomethylene-b,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones with aliphatic N-substituents [].

    Relevance: While this compound doesn’t belong to the same class as the target compound, 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, it shares a structural resemblance in the form of the 6,7,8,9-tetrahydro-5H-benzocycloheptene moiety. The target compound features a pyridine ring fused to this moiety, along with additional substituents [].

4-Chloro-6,7,8,9-tetrahydro-5$H$-cyclohepta[4,5]seleno[2,3-$d$]pyrimidine

    Compound Description: This compound serves as a key intermediate in synthesizing various selenophenopyrimidine derivatives for anticancer activity evaluation [].

    Relevance: Although this compound and 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile belong to different heterocyclic classes, they share a structural similarity in the form of the 6,7,8,9-tetrahydro-5H-cyclohepta ring system. The target compound has a fused pyridine ring, while this compound features a fused selenopheno[2,3-d]pyrimidine moiety [].

2-Alkoxy-4-aryl-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles

    Compound Description: This class of compounds was synthesized through the reaction of 6-arylmethylene-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones with malononitrile [].

    Relevance: This class of compounds shares a significant structural similarity with 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. Both have a 4-aryl-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile core. The primary difference lies in the 2-position substituent (alkoxy vs. amino) [].

Benzylidene-2-alkoxy-4-aryl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitriles

    Compound Description: This class of compounds, including the 6,7-dihydro-5H-cyclopenta[b]pyridine and 5,6,7,8-tetrahydroquinoline analogs, was synthesized through one-pot multi-component reactions involving cyclic ketones, aromatic aldehydes, and malononitrile [].

    Relevance: These compounds share a common structural motif with 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, particularly the 2-alkoxy-4-aryl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile framework. The key difference lies in the presence of a benzylidene group at the 2-position in these compounds, whereas the target compound has an amino group [].

N,N-disubstituted 4-amino-6,7-dihydro-3-phenylbenzo[6,7]cyclohepta[1,2-b]pyran-2(5H)-ones

    Compound Description: These compounds were synthesized by reacting phenylchloroketene with N,N-disubstituted 6-aminomethylene-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones, followed by dehydrochlorination. Some exhibited promising platelet antiaggregating activity in vitro, surpassing or rivaling acetylsalicylic acid [].

    Relevance: While structurally distinct from 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, these compounds share the 6,7-dihydrobenzo[6,7]cyclohepta moiety. The target compound has a pyridine ring fused to this moiety, along with other substituents [].

N,N-disubstituted 4-amino-6,7,8,9-tetrahydro-3-phenylcyclohepta[b]pyran-2(5H)-ones

    Compound Description: Synthesized through the reaction of phenylchloroketene with N,N-disubstituted 2-aminomethylenecycloheptanones followed by dehydrochlorination, some of these compounds displayed noteworthy platelet antiaggregating activity in vitro, comparable or superior to acetylsalicylic acid. They also exhibited weak local anesthetic, anti-inflammatory, and analgesic properties in animal models [].

4-Amino-6,7,8,9-tetrahydro-2,3-diphenyl-5H-cyclohepta[e]furo[2,3-b]pyridine

    Compound Description: This compound is a tacrine analogue synthesized from polyfunctionalized 2-amino-3-cyano-4,5-diarylfurans via Friedländer condensation with ketones. This compound exhibited competitive inhibition for AChE, displaying moderate AChE inhibitory activity but being less active than tacrine [, ].

    Relevance: This compound shares a structural similarity with 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, specifically the 4-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core. The differences lie in the presence of a fused furo[2,3-b] moiety and two phenyl substituents in this compound, whereas the target compound has a single 3-pyridinyl substituent and a 3-carbonitrile group [, ].

2,3-Diacetoxy-6,7,l l,12-tetrahydro-5//-benzo[3',4']cyclohepta[4,5]thieno[2,3-c/]pyrimidin-12-one

    Compound Description: This new heterocyclic system was synthesized from a 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one derivative through a series of reactions, including a Knoevenagel condensation and a cyclization using formic acid in the presence of MCM-41(H) [].

5-Aryl-2,4-diamino-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitriles

    Compound Description: This class of compounds was synthesized through the reaction of 4-aryl-2-aminobuta-1,3-diene-1,1,3-tricarbonitriles with CH-nucleophiles [, ].

Properties

Product Name

2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

IUPAC Name

2-amino-4-pyridin-3-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C16H16N4/c17-9-13-15(11-5-4-8-19-10-11)12-6-2-1-3-7-14(12)20-16(13)18/h4-5,8,10H,1-3,6-7H2,(H2,18,20)

InChI Key

USWMXSGNHGQXOQ-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)N=C(C(=C2C3=CN=CC=C3)C#N)N

Canonical SMILES

C1CCC2=C(CC1)N=C(C(=C2C3=CN=CC=C3)C#N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.